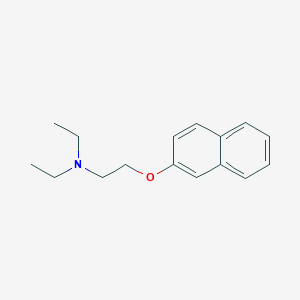![molecular formula C15H9ClN2O2 B5702122 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is a chemical compound that has attracted significant attention in the field of scientific research. It is also known as 2-(2-Chlorophenyl)hydrazono-1H-indene-1,3(2H)-dione, and its molecular formula is C16H10ClN3O2. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Mechanism of Action
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the research on 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, future research could focus on the development of more water-soluble derivatives of this compound to improve its bioavailability and reduce its potential toxicity.
Synthesis Methods
The synthesis of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yields. Other methods involve the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of different catalysts such as piperidine, pyridine, or triethylamine.
Scientific Research Applications
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-3-4-8-12(11)17-18-13-14(19)9-5-1-2-6-10(9)15(13)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJOYDJTXCDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=CC=C3Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
